N-cyano-N-ethyl-3-methylaniline
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Overview
Description
N-cyano-N-ethyl-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (–CN) and an ethyl group (–C2H5) attached to the nitrogen atom of the aniline ring, along with a methyl group (–CH3) at the 3-position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-ethyl-3-methylaniline can be achieved through several methods. One common approach involves the cyanoacetylation of aniline derivatives. This process typically involves the reaction of aniline with cyanoacetic acid or its derivatives under specific conditions. For example, the reaction can be carried out by stirring aniline with ethyl cyanoacetate at elevated temperatures, often in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-cyano-N-ethyl-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-ethyl-N-methylaniline: Similar to N-cyano-N-ethyl-3-methylaniline but lacks the cyano group.
N-cyano-N-methylaniline: Contains a cyano group and a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a cyano group and an ethyl group attached to the nitrogen atom, along with a methyl group at the 3-position of the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Biological Activity
N-cyano-N-ethyl-3-methylaniline is an organic compound classified as an aniline derivative, characterized by the presence of a cyano group, an ethyl group, and a methyl group on the aromatic ring. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various aniline derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays revealed that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The antiproliferative effects were attributed to the compound's ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents such as colchicine .
Table 1: Antiproliferative Effects of this compound
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MDA-MB-435 (Breast) | 183 ± 3.4 | Microtubule disruption |
A549 (Lung) | 250 ± 5.0 | Inhibition of tubulin polymerization |
HeLa (Cervical) | 210 ± 4.5 | Induction of mitotic arrest |
The biological activities of this compound are primarily linked to its interaction with cellular components:
- Microtubule Disruption : The compound binds to the colchicine site on tubulin, leading to a loss of microtubule integrity and subsequent cell cycle arrest.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
Case Studies
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various pathogens. Results showed that modifications to the ethyl and cyano groups significantly enhanced antimicrobial potency.
- Cancer Cell Line Testing : In a comparative study with known anticancer agents, this compound demonstrated comparable efficacy in inhibiting cancer cell growth, suggesting its potential as a lead compound for further development .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
ethyl-(3-methylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3 |
InChI Key |
UWTWVJZIKDEMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C#N)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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